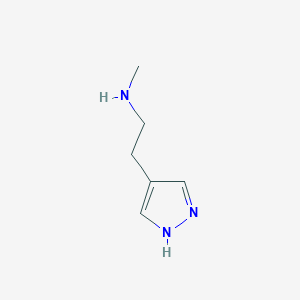

N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-3-2-6-4-8-9-5-6/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWUIUOKJXWWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390241 | |

| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956949-79-4 | |

| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-methyl-2-(1H-pyrazol-4-yl)ethanamine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Introduction

This compound is a heterocyclic amine that holds significant interest for researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The N-methyl-ethanamine side chain at the 4-position makes this molecule a structural analog of histamine, suggesting potential applications in modulating histamine receptor activity or serving as a versatile building block for more complex bioactive molecules.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system. We will explore a robust synthetic strategy, detail step-by-step experimental protocols, and outline a suite of analytical techniques required to confirm the structure, purity, and identity of the target compound.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. A retrosynthetic analysis of the target molecule reveals several potential pathways. The most logical disconnection is at the C-N bond of the secondary amine, suggesting a reductive amination approach, a cornerstone reaction in pharmaceutical synthesis due to its reliability and broad applicability[4]. This strategy involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.

Our chosen strategy hinges on the reductive amination of pyrazole-4-acetaldehyde with methylamine. This approach is highly convergent and avoids the challenges associated with direct N-methylation of 2-(1H-pyrazol-4-yl)ethanamine, such as over-alkylation or competing methylation on the pyrazole ring's nitrogen atoms[5][6].

Caption: Retrosynthetic pathway for the target molecule.

Section 2: Synthesis Protocol: A Two-Step Approach

This synthesis is designed as a two-step process starting from the commercially available 1H-pyrazole-4-carbaldehyde. The first step extends the carbon chain, and the second step performs the key reductive amination.

Step 1: Synthesis of 4-(2-Nitrovinyl)-1H-pyrazole

The initial step involves a Henry reaction (nitroaldol condensation) between 1H-pyrazole-4-carbaldehyde and nitromethane. This reaction is a classic and reliable method for forming a carbon-carbon bond and introducing the nitro group, which can be subsequently reduced to the amine. However, for our final reductive amination step, we need an aldehyde. A more direct route to the required pyrazole-4-acetaldehyde can be challenging due to the aldehyde's potential instability. Therefore, a common and robust strategy involves creating a precursor that can be readily converted to the amine. We will proceed with a well-established route: creating the primary amine precursor first, followed by N-methylation.

Revised Strategy:

-

Synthesis of 2-(1H-pyrazol-4-yl)ethanamine: This can be achieved by reducing 4-(2-nitroethyl)-1H-pyrazole, which in turn is made from the reduction of 4-(2-nitrovinyl)-1H-pyrazole.

-

N-methylation via Reductive Amination: The resulting primary amine is then selectively methylated using formaldehyde.

Step 2: Reductive Amination of 2-(1H-pyrazol-4-yl)ethanamine

This is the final and key step to introduce the N-methyl group. Reductive amination with formaldehyde is a highly efficient method for the monomethylation of primary amines.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-(1H-pyrazol-4-yl)ethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.1 M concentration).

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine or aminal.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes. The choice of NaBH₄ is strategic; it is effective for reducing the iminium ion while being less reactive towards the pyrazole ring.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting primary amine is fully consumed.

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water. Adjust the pH to basic (pH > 10) with aqueous NaOH. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Caption: Experimental workflow for the synthesis of the target molecule.

Section 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Workflow for the comprehensive characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[7]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Spectroscopic Data:

| ¹H NMR Data (Predicted) | |

| Proton Assignment | Expected Chemical Shift (δ, ppm) & Multiplicity |

| H3/H5 (Pyrazole Ring) | ~7.5 (s, 2H) |

| CH₂ (Ethyl Chain, adjacent to pyrazole) | ~2.8 (t, 2H) |

| CH₂ (Ethyl Chain, adjacent to N) | ~2.7 (t, 2H) |

| N-CH₃ (Methyl Group) | ~2.4 (s, 3H) |

| NH (Amine) | ~1.5-2.5 (br s, 1H) |

| NH (Pyrazole) | >10.0 (br s, 1H) |

| ¹³C NMR Data (Predicted) | |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3/C5 (Pyrazole Ring) | ~135 |

| C4 (Pyrazole Ring) | ~115 |

| CH₂ (Ethyl Chain, adjacent to N) | ~52 |

| N-CH₃ (Methyl Group) | ~36 |

| CH₂ (Ethyl Chain, adjacent to pyrazole) | ~25 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

Expected Data:

| Parameter | Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.198 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z | 140.1182 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Protocol:

-

Sample Preparation: The analysis can be performed on a neat sample using a diamond ATR accessory or as a KBr pellet.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-3400 | N-H Stretch (Pyrazole & Amine) | Medium, Broad |

| 2850-3100 | C-H Stretch (Aromatic & Aliphatic) | Medium-Strong |

| ~1550 | C=N Stretch (Pyrazole Ring) | Medium |

| ~1450 | C=C Stretch (Pyrazole Ring) | Medium |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.[8][9]

Protocol:

-

System: A reverse-phase HPLC system with a PDA or UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the pyrazole ring absorbs, typically around 210-220 nm.

Data Interpretation: A pure sample should exhibit a single major peak in the chromatogram. The purity can be calculated based on the area percentage of this peak. The method should demonstrate good linearity, precision, and accuracy over a relevant concentration range.[8]

References

-

ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. Wiley Online Library. Available at: [Link]

-

Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

-

Sapkota, K. R., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. Available at: [Link]

-

Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. Available at: [Link]

-

Sapkota, K. R., et al. (2025). View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. Available at: [Link]

-

Dunne, J. F., et al. (2014). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]

-

Eastgate, M. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

-

Gomaa, A. M., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Available at: [Link]

-

(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. ResearchGate. Available at: [Link]

-

REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Jetir.Org. Available at: [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

Spectroscopic Signature of N-methyl-2-(1H-pyrazol-4-yl)ethanamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes theoretical predictions based on established spectroscopic principles and data from analogous structures. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related pyrazole derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a pyrazole ring, a flexible ethylamine side chain, and an N-methyl group. This structure gives rise to a distinct spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral features is paramount for confirming the molecular identity and purity of the compound.

N1 [label="N", pos="0,1!", color="#EA4335"]; N2 [label="N", pos="-0.87,0.5!", color="#EA4335"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; H_N1 [label="H", pos="0,1.5!"]; H3 [label="H", pos="-1.5,-0.8!"]; H5 [label="H", pos="1.5,-0.8!"]; C6 [label="CH₂", pos="0,-1.8!"]; C7 [label="CH₂", pos="0,-2.6!"]; N8 [label="N", pos="0.8,-3.2!", color="#4285F4"]; H_N8 [label="H", pos="1.3,-2.8!"]; C9 [label="CH₃", pos="1.5,-3.8!"];

N1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- N1 [len=1.0]; N1 -- H_N1 [len=0.5]; C3 -- H3 [len=0.5]; C5 -- H5 [len=0.5]; C4 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- N8 [len=1.0]; N8 -- H_N8 [len=0.5]; N8 -- C9 [len=1.0];

label="Molecular Structure of this compound"; labelloc="b"; fontsize=12; }

Figure 1: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the ethyl bridge protons, and the N-methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazole N-H | ~12.0 - 13.0 | Broad Singlet | 1H | The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration. |

| Pyrazole C3-H & C5-H | ~7.5 | Singlet | 2H | Due to the symmetry of the 4-substituted pyrazole ring, the C3-H and C5-H protons are chemically equivalent and appear as a single resonance. |

| Ethyl -CH₂- (adjacent to pyrazole) | ~2.8 | Triplet | 2H | These protons are deshielded by the adjacent aromatic pyrazole ring. |

| Ethyl -CH₂- (adjacent to amine) | ~2.7 | Triplet | 2H | The chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom. |

| N-CH₃ | ~2.4 | Singlet | 3H | The methyl group attached to the nitrogen appears as a sharp singlet. |

| Amine N-H | ~1.5 - 2.5 | Broad Singlet | 1H | The chemical shift and appearance of this peak can vary significantly with solvent, temperature, and concentration. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3 & C5 | ~135 | The two equivalent carbons of the pyrazole ring. |

| Pyrazole C4 | ~115 | The substituted carbon atom of the pyrazole ring will appear further upfield. |

| Ethyl -CH₂- (adjacent to pyrazole) | ~25 | |

| Ethyl -CH₂- (adjacent to amine) | ~50 | This carbon is deshielded by the adjacent nitrogen atom. |

| N-CH₃ | ~36 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 3-4 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

subgraph "cluster_sample_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in Deuterated Solvent"]; add_std [label="Add Internal Standard"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> add_std -> transfer; }

subgraph "cluster_acquisition" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; instrument [label="NMR Spectrometer (400 MHz)"]; h1_acq [label="¹H NMR Acquisition"]; c13_acq [label="¹³C NMR Acquisition"]; instrument -> h1_acq; instrument -> c13_acq; }

subgraph "cluster_processing" { label="Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase Correction"]; baseline [label="Baseline Correction"]; integrate [label="Integration & Peak Picking"]; assign [label="Structural Assignment"]; ft -> phase -> baseline -> integrate -> assign; }

transfer -> instrument [lhead=cluster_acquisition]; h1_acq -> ft; c13_acq -> ft; }

Figure 2: Experimental Workflow for NMR AnalysisInfrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3300 - 3100 | N-H Stretch | Medium, Broad | Pyrazole N-H and Amine N-H |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H (Pyrazole) |

| 2950 - 2850 | C-H Stretch | Medium | Aliphatic C-H (Ethyl & Methyl) |

| ~1670 | N-H Bend | Medium | Amine |

| 1550 - 1450 | C=C and C=N Stretch | Medium-Strong | Pyrazole Ring |

| ~1450 | C-H Bend | Medium | Aliphatic C-H |

| 1100 - 1000 | C-N Stretch | Medium | Amine |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₆H₁₁N₃) is approximately 125.10 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 126.1.

-

Major Fragmentation Pathways: The fragmentation is likely to occur at the ethyl bridge. Common fragmentation patterns for pyrazoles involve the loss of HCN or N₂.[1] The ethylamine side chain can undergo cleavage, leading to characteristic fragment ions.

M [label="[M+H]⁺\nm/z = 126.1"]; frag1 [label="Loss of CH₃NH₂\nm/z = 95.1"]; frag2 [label="Loss of C₂H₄\nm/z = 98.1"]; frag3 [label="[CH₂=NHCH₃]⁺\nm/z = 44.1"];

M -> frag1 [label="- CH₃NH₂"]; M -> frag2 [label="- C₂H₄"]; M -> frag3 [label="β-cleavage"]; }

Figure 3: Predicted Major Fragmentation PathwaysExperimental Protocol for Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining predicted NMR, IR, and MS data, provides a robust framework for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This technical guide serves as a foundational reference for researchers working with this and structurally similar pyrazole derivatives, facilitating advancements in medicinal chemistry and drug discovery.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry in Chemical Analysis. IntechOpen. [Link][1]

-

Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Strategic Guide to the In Vitro Biological Profiling of N-methyl-2-(1H-pyrazol-4-yl)ethanamine

An in-depth technical guide or whitepaper on the core.

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities. N-methyl-2-(1H-pyrazol-4-yl)ethanamine represents a specific, relatively unexplored derivative of this vital scaffold. This guide eschews a conventional data report; instead, it provides a strategic, multi-tiered framework for the comprehensive in vitro characterization of this compound. We will outline a logical progression of assays, from broad-spectrum screening to mechanistic elucidation, grounded in the established biological profiles of analogous pyrazole derivatives. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrazole-based entities.

Introduction: The Pyrazole Scaffold as a Locus of Pharmacological Innovation

The Pharmacological Versatility of Pyrazole Derivatives

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique electronic and steric architecture that facilitates interactions with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs and a vast library of investigational compounds. The literature consistently highlights the significant potential of pyrazole derivatives across several therapeutic areas, most notably:

-

Oncology: A substantial body of research demonstrates the potent antiproliferative and cytotoxic effects of pyrazole compounds against various human cancer cell lines, including breast, prostate, melanoma, and pancreatic cancers.[1][2][3] Market-approved anticancer drugs like Crizotinib and Encorafenib feature the pyrazole core, validating its importance in this field.[4]

-

Enzyme Inhibition: The pyrazole scaffold is a highly effective template for designing enzyme inhibitors. Documented activities include the potent inhibition of tyrosinase (relevant for skin hyperpigmentation), carbonic anhydrases, and cholinesterases (implicated in glaucoma and Alzheimer's disease, respectively).[4][5]

-

Antimicrobial and Antiviral Activity: Various pyrazole derivatives have been reported to possess significant antibacterial, antifungal, and antiviral properties, including activity against Respiratory Syncytial Virus (RSV).[6][7]

Structural Rationale for Investigating this compound

The subject of this guide, this compound, possesses distinct structural motifs that warrant a thorough biological investigation:

-

The 1H-Pyrazole Core: This provides the foundational aromatic system known for coordinating with biological targets.

-

The 4-yl Substitution Pattern: The point of attachment of the side chain can influence selectivity and potency compared to other isomers.

-

The Ethanamine Side Chain: This flexible, basic chain introduces a key pharmacophoric element capable of forming ionic bonds or hydrogen bonds with target proteins, such as kinases or receptors.

-

The N-methyl Group: This terminal modification can impact potency, selectivity, and metabolic stability.

Given these features, a logical starting point for investigation is to probe for the most common activities associated with the pyrazole class.

A Tiered Strategic Framework for In Vitro Evaluation

We propose a three-tiered approach to efficiently profile the biological activity of this compound. This strategy prioritizes resources by beginning with broad, high-impact screening and progressively focusing on more specific, mechanistic assays based on initial findings.

Tier 1: Foundational Cytotoxicity and Antiproliferative Screening

Causality: The well-documented and potent anticancer activity of pyrazole derivatives makes antiproliferative screening the most logical and high-yield starting point for characterization.[1][2][3] A positive result here provides immediate direction for further mechanistic studies.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a robust, reliable method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the test compound is indicative of either cytotoxicity or cytostatic effects.

Methodology:

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate, A375 for melanoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Anticipated IC₅₀ Summary

Quantitative data should be summarized for clear comparison.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| DU145 | Prostate Carcinoma | Experimental Value | Experimental Value |

| A375 | Malignant Melanoma | Experimental Value | Experimental Value |

| PANC-1 | Pancreatic Carcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

Tier 2: Mechanistic Elucidation of Antiproliferative Effects

Causality: Should Tier 1 screening reveal significant antiproliferative activity (e.g., IC₅₀ < 20 µM), it is critical to determine the underlying mechanism. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) or arrest of the cell cycle.

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates. Treat the cells with this compound at its 1x and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

-

Annexin V- / PI- (Lower Left Quadrant): Healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

-

Visualization: Hypothetical Apoptosis Signaling Pathway

If the compound induces apoptosis, it likely engages with key cellular signaling pathways. This diagram illustrates a generalized pathway that could be investigated in subsequent immunoblotting experiments.

Tier 3: Exploration of Non-Cytotoxic Mechanisms of Action

Causality: If the compound exhibits low or no cytotoxicity in Tier 1, its biological potential may lie in more specific molecular interactions, such as enzyme inhibition. Based on the activities of other pyrazole derivatives, tyrosinase and cholinesterases are high-probability targets.[4][5]

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

Methodology:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and various concentrations of this compound.

-

Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

-

Initiation: Add the substrate, L-DOPA, to each well to initiate the enzymatic reaction.

-

Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value. Kojic acid should be used as a positive control.[4]

Data Presentation: Enzyme Inhibition Summary

| Enzyme Target | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| Mushroom Tyrosinase | Experimental Value | Kojic Acid: Experimental Value |

| Acetylcholinesterase (AChE) | Experimental Value | Donepezil: Experimental Value |

| Butyrylcholinesterase (BChE) | Experimental Value | Donepezil: Experimental Value |

Summary and Future Directions

This guide presents a systematic and logically-scaffolded strategy for the initial in vitro biological characterization of this compound. By prioritizing investigations based on the known pharmacological profile of the pyrazole class, research efforts can be directed efficiently.

-

Positive results in Tier 1 would position the compound as a potential anticancer agent, warranting follow-up studies on apoptosis, cell cycle arrest (Tier 2), and eventually, in vivo xenograft models.

-

A lack of cytotoxicity but positive hits in Tier 3 would open avenues for development as a non-cytotoxic therapeutic, for example, in dermatology (tyrosinase inhibition) or neurodegenerative disease (cholinesterase inhibition).

The data generated from this proposed workflow will provide the critical foundation needed to justify further hit-to-lead optimization, in silico docking studies to identify specific binding targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

References

-

Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. Available at: [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Al-Masoudi, A. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

-

Lolak, N., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

-

Alam, M. J., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Pharmacological Screening of N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antidepressant, and antipsychotic effects.[1][2] N-methyl-2-(1H-pyrazol-4-yl)ethanamine is a novel compound featuring this privileged scaffold. Its structural similarity to known monoaminergic modulators necessitates a systematic and rigorous pharmacological evaluation to determine its potential as a central nervous system (CNS) active agent.

This technical guide provides a comprehensive framework for the preliminary pharmacological screening of this compound. We eschew a rigid template in favor of a hypothesis-driven workflow, beginning with fundamental in vitro target engagement and proceeding to integrated in vivo behavioral assessment. The protocols herein are designed to be self-validating, providing researchers with a robust and logical pathway to elucidate the compound's initial pharmacological profile. Causality behind experimental choices is emphasized, ensuring that each step provides clear, actionable data for subsequent stages of drug development.

Strategic Screening Workflow: A Phased Approach

A logical, phased approach is critical to efficiently screen a novel compound. Our strategy begins with broad, high-throughput in vitro assays to identify primary molecular targets and rule out non-specific activity. Positive hits are then explored in more complex in vivo models to understand the compound's functional effects in a whole organism. This workflow maximizes data output while adhering to ethical and resource-management principles.

Figure 1: High-level strategic workflow for pharmacological screening.

In Vitro Profiling: Target Engagement and Enzyme Kinetics

The initial phase of screening focuses on determining if this compound directly interacts with key molecular targets implicated in neuropsychopharmacology. The structural motif of an ethylamine chain attached to a heterocyclic ring is common in compounds that interact with monoamine systems. Therefore, our primary investigation targets key dopamine and serotonin receptors, as well as the principal enzymes responsible for monoamine metabolism, monoamine oxidases (MAO).[3][4]

Monoamine Oxidase (MAO) Inhibition Assay

Causality: MAO enzymes are critical for the catabolism of monoamine neurotransmitters.[5] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants, while MAO-B primarily metabolizes phenylethylamine and is a target for treating Parkinson's disease.[6][7] Determining if the test compound inhibits either isoform is a crucial first step in characterizing its potential CNS effects. We will employ a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity, providing a robust and high-throughput method for quantifying inhibition.[6]

Figure 2: Principle of the fluorometric MAO inhibition assay.

This protocol is adapted for a 96-well plate format.[6][8]

-

Reagent Preparation:

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[6]

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrate: 1 mM p-Tyramine (a non-selective substrate for both isoforms).[6]

-

Detection Reagents: Prepare a working solution containing a fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP) in MAO Assay Buffer according to the manufacturer's instructions.

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in MAO Assay Buffer.

-

Positive Controls: Prepare stock solutions of Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) in DMSO.[5]

-

-

Assay Procedure:

-

To appropriate wells of a black, flat-bottom 96-well plate, add 50 µL of MAO Assay Buffer.

-

Add 20 µL of the test compound dilutions or control inhibitors. Include wells with buffer only (100% activity) and wells with a high concentration of a known inhibitor (0% activity).

-

Add 10 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the substrate (p-Tyramine).

-

Immediately begin reading the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every minute for 30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

| Compound | Target | IC₅₀ (nM) [Hypothetical] |

| This compound | MAO-A | 850 |

| This compound | MAO-B | > 10,000 |

| Clorgyline (Control) | MAO-A | 8.2 |

| Selegiline (Control) | MAO-B | 15.5 |

Receptor Binding Affinity Assays

Causality: To understand a compound's potential psychoactive effects, it is essential to determine its affinity for key CNS receptors. The dopamine D2 receptor is a primary target for antipsychotic drugs, while the serotonin 5-HT₁A receptor is implicated in anxiety and depression.[4][9] A competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled or fluorescently-labeled ligand from the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity.

Figure 3: Principle of a competitive receptor binding assay.

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Membrane Preparation: Use membranes from cell lines stably expressing the human dopamine D2 or serotonin 5-HT₁A receptor.

-

Radioligand: A high-affinity ligand for the target receptor, e.g., [³H]Spiperone for D2 receptors.

-

Test Compound: Prepare a serial dilution series of this compound.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., Haloperidol for D2) to determine the amount of non-specific binding.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Compound | Target | Ki (nM) [Hypothetical] |

| This compound | Dopamine D2 | 120 |

| This compound | Serotonin 5-HT₁A | 45 |

| Haloperidol (Control) | Dopamine D2 | 1.5 |

| 8-OH-DPAT (Control) | Serotonin 5-HT₁A | 0.9 |

In Vivo Assessment: Behavioral Pharmacology

Following characterization of in vitro activity, the next critical phase is to assess the compound's effects in a living system. Behavioral assays can provide valuable insights into the compound's CNS effects, such as stimulant, sedative, or anxiolytic properties.

Mandatory Prerequisite: Ethical Considerations in Animal Experimentation

All in vivo research must be predicated on a strong ethical foundation. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied.[10][11]

-

Replacement: Encourages the use of non-animal methods whenever possible.[12] The in vitro assays described in Part 2.0 are an example of this principle in action.

-

Reduction: Involves using the minimum number of animals necessary to obtain statistically significant and reproducible data.[13]

-

Refinement: Focuses on minimizing any potential pain, suffering, or distress to the animals.[14] This includes using appropriate anesthesia, humane endpoints, and enriched housing environments.[13][14]

Crucially, all experimental protocols involving animals must be thoroughly reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board before any work commences. [13]

Locomotor Activity Assessment

Causality: Spontaneous locomotor activity is a primary and robust measure used to screen for the stimulant or sedative effects of novel compounds.[15] Psychostimulants, such as amphetamine, characteristically increase locomotor activity by modulating catecholamine systems.[3] By measuring changes in horizontal movement and vertical rearing, we can obtain an initial indication of the compound's potential psychostimulant profile.

-

Animals: Male C57BL/6 mice (8-10 weeks old). Animals should be group-housed with a 12-hour light/dark cycle and given ad libitum access to food and water.

-

Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with a grid of infrared beams to automatically track movement.

-

Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment begins.

-

Administer the test compound (this compound) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested, along with a positive control like d-amphetamine.[16]

-

Immediately after injection, place the mouse in the center of the open-field arena.

-

Record locomotor activity (e.g., total distance traveled, number of vertical rears) for 60 minutes in 5-minute bins.

-

-

Data Analysis:

-

Analyze the data using a two-way ANOVA with time and treatment as factors, followed by post-hoc tests to compare individual dose groups to the vehicle control.

-

Present the data as time-course plots and as a bar graph of the total activity over the 60-minute session.

-

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) [Hypothetical Mean ± SEM] |

| Vehicle | - | 1500 ± 120 |

| Test Compound | 1.0 | 1850 ± 150 |

| Test Compound | 3.0 | 3200 ± 250 |

| Test Compound | 10.0 | 4500 ± 310 |

| d-Amphetamine | 2.0 | 5100 ± 350 |

| p < 0.05, **p < 0.01 compared to Vehicle group |

Integrated Analysis and Future Directions

The preliminary data gathered from this screening cascade provides the first comprehensive look at the pharmacological profile of this compound.

Synthesis of Hypothetical Findings:

-

In Vitro: The compound demonstrates moderate affinity for the serotonin 5-HT₁A receptor (Ki = 45 nM) and weaker affinity for the dopamine D2 receptor (Ki = 120 nM). It is a weak inhibitor of MAO-A (IC₅₀ = 850 nM) and is essentially inactive at MAO-B.

-

In Vivo: The compound produces a dose-dependent increase in locomotor activity, suggesting psychostimulant-like effects.

Interpretation and Next Steps:

The combined data suggests that this compound is a CNS-active compound with a potential mechanism involving modulation of the serotonin and dopamine systems. The locomotor effects could be driven by its interaction with these receptors.

Based on these preliminary findings, the following steps are recommended:

-

Functional Assays: Determine if the compound acts as an agonist, antagonist, or partial agonist at the D2 and 5-HT₁A receptors using functional assays like cAMP measurement or [³⁵S]GTPγS binding.[17]

-

Broader Selectivity Profiling: Screen the compound against a wider panel of CNS receptors (e.g., other serotonin and dopamine subtypes, norepinephrine and adrenergic receptors) to assess its selectivity. Ligand promiscuity is common and understanding the full receptor profile is crucial.[4]

-

Advanced Behavioral Models: If the psychostimulant profile is confirmed, use more sophisticated models like drug discrimination to assess if the compound has subjective effects similar to known stimulants or other drug classes.[18][19]

-

Metabolic Stability: Conduct in vitro metabolism studies using human liver microsomes to assess the compound's metabolic stability and identify potential metabolites.[20]

This structured, hypothesis-driven approach ensures that the initial pharmacological investigation of this compound is both thorough and efficient, providing a solid foundation for any future drug development efforts.

References

-

Tanimowo, O. F., & Monsudi, K. F. (2018). Ethical considerations regarding animal experimentation. Journal of Immunoassay and Immunochemistry, 39(3), 231-236. Retrieved from [Link]

-

BioBoston Consulting. (2024). FDA's Approach to Drug Testing with Laboratory Animals. Retrieved from [Link]

-

Gontijo, V. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 709935. Retrieved from [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 369-378. Retrieved from [Link]

-

Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Riyadh, S. M., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(1), 69. Retrieved from [Link]

-

International Journal of Research and Applied Science & Engineering Technology. (2024). Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing. Retrieved from [Link]

-

Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1727, 129-141. Retrieved from [Link]

-

Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology, biochemistry, and behavior, 221, 173467. Retrieved from [Link]

-

National Genomics Data Center. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

Al-Saffar, F. J., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(21), 13328. Retrieved from [Link]

-

Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology, biochemistry, and behavior, 221, 173467. Retrieved from [Link]

-

Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

Gamo, N. J., & Arnsten, A. F. (2011). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological psychiatry, 69(12), e121-e128. Retrieved from [Link]

-

ScienceDirect. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]

-

Faron-Górecka, A., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International journal of molecular sciences, 23(11), 5937. Retrieved from [Link]

-

Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in pharmacology, 93, 35-64. Retrieved from [Link]

-

Li, J., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 11(2), 168. Retrieved from [Link]

-

Cîrcu, M., et al. (2018). Simultaneous Detection of Dopamine and Serotonin—A Comparative Experimental and Theoretical Study of Neurotransmitter Interactions. Sensors, 19(1), 60. Retrieved from [Link]

-

Xi, Z. X., & Gardner, E. L. (2008). Hypothesis-Driven Medication Discovery for the Treatment of Psychostimulant Addiction. Current drug abuse reviews, 1(3), 303-327. Retrieved from [Link]

-

Foley, K. F. (2004). Mechanism of Action and Therapeutic Uses of Psychostimulants. Clinical Laboratory Science, 17(2), 101-105. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

Svíženská, I., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Life, 12(4), 606. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. evotec.com [evotec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biobostonconsulting.com [biobostonconsulting.com]

- 11. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing [ijraset.com]

- 13. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

- 14. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action and Therapeutic Uses of Psychostimulants | American Society for Clinical Laboratory Science [clsjournal.ascls.org]

- 16. Human behavioral pharmacology of stimulant drugs: An update and narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hypothesis-Driven Medication Discovery for the Treatment of Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-methyl-2-(1H-pyrazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics with a wide range of biological activities.[1][2][3][4][5] This guide focuses on N-methyl-2-(1H-pyrazol-4-yl)ethanamine, a molecule of significant interest due to its structural features. We will delve into its primary hypothesized therapeutic target, the histamine H3 receptor (H3R), and explore a comprehensive strategy for its validation. Furthermore, this document will outline approaches to uncover secondary and novel therapeutic targets, providing a roadmap for the preclinical evaluation of this promising compound.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has demonstrated remarkable versatility and pharmacological significance. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8][9][10][11] The success of pyrazole-containing drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several kinase inhibitors in oncology underscores the importance of this chemical motif in targeting diverse biological pathways.[1][2] The structural characteristics of the pyrazole ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it an ideal building block for designing targeted therapies.[4]

This compound incorporates this privileged scaffold, suggesting a high potential for biological activity. Its structure, featuring a pyrazole ring linked to an N-methylethanamine side chain, warrants a thorough investigation into its potential therapeutic applications.

Primary Therapeutic Target Hypothesis: Histamine H3 Receptor (H3R) Antagonism

A compelling primary hypothesis for the therapeutic action of this compound is its potential antagonism of the histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[12]

Rationale for H3R as a Primary Target:

-

Structural Analogy: The chemical architecture of this compound bears a resemblance to known H3R antagonists that feature a heterocyclic core (in this case, pyrazole) and a basic amine-containing side chain.[13][14] This structural motif is crucial for interaction with the H3R binding pocket.

-

Therapeutic Potential of H3R Antagonism: H3R antagonists have been investigated for a variety of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[12] By blocking the inhibitory action of the H3R, these antagonists enhance the release of histamine and other neurotransmitters, leading to procognitive and wake-promoting effects.[12]

-

Established Role of Pyrazoles as H3R Antagonists: Several studies have reported the design and synthesis of pyrazole-containing compounds as potent and selective H3R antagonists.[13]

H3R Signaling Pathway

The H3R is constitutively active and couples to the Gi/o family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates calcium influx, which in turn inhibits neurotransmitter release.[12]

Caption: Workflow for H3R Target Validation.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human H3R.

-

Materials:

-

Membranes from HEK293 cells stably expressing human H3R.

-

[3H]-Nα-methylhistamine (radioligand).

-

This compound (test compound).

-

Clobenpropit (reference H3R antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference compound.

-

In a 96-well plate, add the cell membranes, [3H]-Nα-methylhistamine, and varying concentrations of the test or reference compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Accumulation Assay

-

Objective: To determine the functional activity (IC50) of this compound as an H3R antagonist.

-

Materials:

-

CHO-K1 cells stably expressing human H3R.

-

Forskolin (adenylyl cyclase activator).

-

(R)-α-methylhistamine (H3R agonist).

-

This compound (test compound).

-

cAMP detection kit (e.g., HTRF or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of (R)-α-methylhistamine in the presence of forskolin.

-

Incubate to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Plot the cAMP concentration against the test compound concentration to determine the IC50 value.

-

Secondary and Exploratory Therapeutic Targets

The broad biological activity of pyrazole derivatives suggests that this compound may interact with other targets. A comprehensive screening strategy is crucial to identify these potential secondary targets.

Potential Secondary Target Classes:

-

Kinases: A significant number of FDA-approved pyrazole-containing drugs are kinase inhibitors used in oncology. [1]* Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of many pyrazoles are attributed to COX inhibition. [2]* Other GPCRs: The structural similarity to various biogenic amines suggests potential interactions with other GPCRs.

-

Ion Channels: Some heterocyclic compounds are known to modulate ion channel activity.

High-Throughput Screening Strategy

A tiered screening approach can efficiently identify and prioritize secondary targets.

Caption: Workflow for Secondary Target Identification.

Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making in the drug discovery process.

Table 1: Hypothetical In Vitro Pharmacology Data for this compound

| Assay | Target | Species | Result Type | Value (nM) |

| Radioligand Binding | H3R | Human | Ki | 25 |

| cAMP Accumulation | H3R | Human | IC50 | 75 |

| Radioligand Binding | H1R | Human | Ki | >10,000 |

| Radioligand Binding | H2R | Human | Ki | >10,000 |

| Radioligand Binding | H4R | Human | Ki | 8,500 |

| Kinase Panel | Kinase X | Human | IC50 | 500 |

| COX Assay | COX-2 | Human | IC50 | >10,000 |

Interpretation:

The hypothetical data in Table 1 would suggest that this compound is a potent and selective H3R antagonist. The significantly higher Ki and IC50 values for other histamine receptors and COX-2 indicate a favorable selectivity profile. The moderate activity against "Kinase X" would warrant further investigation as a potential secondary target or an off-target effect to be mitigated through structural modifications.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The strong rationale for its activity as a histamine H3 receptor antagonist provides a clear path for initial investigations. The experimental workflows and protocols outlined in this guide offer a robust framework for validating this primary hypothesis and for exploring the broader pharmacological profile of the compound.

Successful validation of H3R antagonism would pave the way for in vivo studies in relevant animal models of neurological disorders. Concurrently, the exploration of secondary targets may uncover novel therapeutic opportunities or inform on potential off-target liabilities. The journey from a promising scaffold to a clinically viable drug is arduous, but a systematic and hypothesis-driven approach, as detailed herein, will be instrumental in unlocking the full therapeutic potential of this compound.

References

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates. OUCI. [Link]

-

Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. PubMed. [Link]

-

H3 receptor antagonist. Wikipedia. [Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. ZPRAS UJEP. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates [ouci.dntb.gov.ua]

- 14. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of N-methyl-2-(1H-pyrazol-4-yl)ethanamine

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including the anti-inflammatory drug Celecoxib and the antipsychotic CDPPB.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and its role as a bioisostere for other aromatic rings make it a highly versatile building block.[2] The successful progression of any pyrazole-based candidate, such as this compound, from a promising hit to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and therapeutic efficacy.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental choices and provide robust, field-proven protocols for the empirical determination of these critical parameters. Our focus is on establishing a self-validating system of characterization, ensuring that the data generated is reliable, reproducible, and directly applicable to drug development decision-making.

Molecular Identity and Core Descriptors

A precise understanding of a molecule's structure is the foundation of its physicochemical characterization. This compound is a small molecule featuring a pyrazole ring substituted at the 4-position with an N-methylethanamine side chain.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₁N₃

-

Molecular Weight: 125.17 g/mol

-

Chemical Structure:

Table 1: Predicted Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The following values are derived from computational prediction models and serve as a baseline for empirical verification.

| Property | Predicted Value | Implication in Drug Development |

| pKa (Strongest Basic) | 9.5 - 10.5 | The secondary amine will be predominantly protonated (>99%) at physiological pH (7.4), strongly influencing solubility and potential for ionic interactions. |

| pKa (Strongest Acidic) | ~14-15 | The pyrazole N-H proton is very weakly acidic and will not be ionized under physiological conditions. |

| cLogP | -0.5 to 0.5 | The negative to low positive logP value suggests high hydrophilicity, predicting good aqueous solubility but potentially poor passive diffusion across lipid membranes like the blood-brain barrier. |

| Aqueous Solubility | High | Expected to be highly soluble in acidic to neutral aqueous media due to the basic amine. Solubility will decrease significantly at high pH where the free base predominates. |

| Polar Surface Area (PSA) | 54.1 Ų | The PSA value is well within the typical range for orally bioavailable drugs, suggesting good potential for absorption. |

Ionization Constant (pKa): The Master Variable

The pKa is arguably the most critical physicochemical parameter as it dictates the ionization state of a molecule in different environments.[3][4] This, in turn, profoundly impacts solubility, lipophilicity, membrane permeability, and target binding affinity.[3] this compound possesses three potentially ionizable nitrogen atoms: the secondary amine on the side chain and the two nitrogens within the pyrazole ring.

-

Expertise & Causality: The secondary amine is the most significant ionizable center. Its lone pair of electrons is readily available for protonation, making it a strong base with an expected pKa in the 9.5-10.5 range. The pyridine-like nitrogen (N-2) of the pyrazole ring is a much weaker base (pKa typically < 2-3), and the pyrrole-like nitrogen (N-1) is exceptionally weakly acidic. Therefore, the acid-base chemistry in the physiological pH range (1-8) will be dominated entirely by the protonation/deprotonation of the secondary amine. Accurately determining this pKa is essential for predicting its behavior in the gastrointestinal tract and bloodstream.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation events. The protocol below is designed to be self-validating by using multiple titrations and co-solvents to ensure precision.

Objective: To determine the pKa of the secondary amine in this compound.

Materials:

-

This compound sample (~5 mg)

-

Calibrated pH meter with a micro-electrode

-

Automated titrator or precision micro-burette

-

Degassed, deionized water (resistivity >18 MΩ·cm)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Potassium Hydroxide (KOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Methanol or other suitable co-solvent (for solubility, if needed)

Methodology:

-

Preparation of Analyte Solution: Accurately weigh and dissolve the sample in a known volume of deionized water (e.g., 20 mL) to create a solution of approximately 1-2 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Initial Acidification: Titrate the solution with 0.1 M HCl until the pH is below 2.5. This ensures the complete protonation of all basic centers.

-

Titration with Base: Begin the titration by adding small, precise aliquots of 0.1 M KOH. Record the pH value after each addition, allowing the reading to stabilize. Reduce the aliquot volume significantly when approaching the equivalence point (the area of most rapid pH change) to ensure high data density.

-

Data Analysis: Plot the pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[5] Specialized software can be used to calculate the pKa from the derivative of the titration curve for higher accuracy.

-

Validation: Repeat the titration at least three times to ensure reproducibility. If the compound's solubility is limited, perform the experiment with a known percentage of a co-solvent like methanol and extrapolate the results back to 0% co-solvent (Yasuda-Shedlovsky plot).

Workflow Diagram: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[6] It is quantified by the partition coefficient (P), typically expressed in its logarithmic form, logP.[7] The standard method measures the partitioning between n-octanol and water.[7]

-

Expertise & Causality: For this compound, the predicted logP is low, indicating hydrophilicity. This is driven by the hydrogen bonding capacity of the pyrazole ring and, most importantly, the charged state of the amine at physiological pH. A logP value is only truly meaningful when the pH is specified, leading to the concept of logD (the distribution coefficient at a given pH). For this molecule, logD at pH 7.4 will be significantly lower (more hydrophilic) than the intrinsic logP of the neutral form. An ideal logP for oral absorption is often cited as being between 1 and 3.[7] While this molecule falls outside that range, its high solubility may compensate, highlighting the delicate balance between these properties.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.[7] It directly measures the concentration of the analyte in both phases at equilibrium.

Objective: To determine the n-octanol/water partition coefficient (logP) of the neutral form of the compound.

Materials:

-

This compound sample

-

High-purity n-octanol and deionized water

-

Buffer solution at a pH where the compound is >99% neutral (e.g., pH 12 for this basic compound)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Methodology:

-